butyric acid NHS ester
Overview
Description
Butyric acid NHS ester is a compound with the molecular formula C8H11NO4 . It is also known by other names such as 2,5-Dioxopyrrolidin-1-yl butyrate and butyricacidNHSester .
Synthesis Analysis
NHS esters, including butyric acid NHS ester, are typically synthesized by a coupling reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent . This reaction is known to form a stable amide bond between the labeling reagent and the target molecule .Molecular Structure Analysis
The molecular structure of butyric acid NHS ester includes a butyric acid moiety linked to an NHS ester. The InChI representation of the molecule isInChI=1S/C8H11NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-5H2,1H3
. Chemical Reactions Analysis
NHS esters, such as butyric acid NHS ester, react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . This reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis
The molecular weight of butyric acid NHS ester is 185.18 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The exact mass of the molecule is 185.06880783 g/mol .Scientific Research Applications
Protein Crosslinking and Labeling
NHS esters, including butyric acid NHS ester, are popular amine-specific functional groups incorporated into reagents for protein crosslinking and labeling . They react with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .
Biomolecular Probes
Butyric acid NHS ester is used in the creation of biomolecular probes for labeling and crosslinking primary amines . These probes can be used in various biological research applications .
Improvement of Skin Functionality
Butyric acid esters, including Hyaluronic Acid Butyric Esters, have been shown to improve skin functionality . For example, a study showed that 0.1% HA butyrate enhanced skin elasticity more than a product containing 0.1% HA sodium salt and 1.0% urea .
Production of n-Butanol and Butyrate
Butyric acid, a short-chain volatile fatty acid, is used in the production of n-butanol and butyrate . Clostridium tyrobutyricum, a bacterium that naturally produces acetic and butyric acids, has been engineered to overexpress a heterologous alcohol/aldehyde dehydrogenase, which converts butyryl-CoA to n-butanol .
Fermentation Process
Butyric acid is produced from sugars and renewable feedstocks in fermentation . For example, cells immobilized in a FBB were able to produce up to 86.9 g/L butyric acid from glucose in a repeated fed-batch fermentation process .
Industrial Applications
The engineered C. tyrobutyricum strains with higher butyrate and butanol titers, yields, and productivities are the most promising hosts for potential industrial applications .
Future Directions
Mechanism of Action
Target of Action
The primary targets of Butyric Acid NHS Ester are primary amines . These exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH and occur predominantly on the outside surfaces of native protein tertiary structures, making them readily accessible to conjugation reagents .
Mode of Action
Butyric Acid NHS Ester interacts with its targets by forming a chemically stable amide bond . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Biochemical Pathways
The biochemical pathway involved in the action of Butyric Acid NHS Ester is the amine-reactive crosslinker pathway . This pathway involves the use of chemical groups that react with primary amines for crosslinking or labeling peptides and proteins . The reaction leads to the creation of a stable amide bond between the labeling reagent and the target molecule .
Pharmacokinetics
It’s known that the reaction of nhs esters with amines is ph-dependent , which could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of Butyric Acid NHS Ester is the formation of a stable amide bond between the labeling reagent and the target molecule . This allows for the labeling and crosslinking of peptides and proteins, such as antibodies .
Action Environment
The action of Butyric Acid NHS Ester is influenced by environmental factors such as pH and the presence of water or moisture . The reaction is strongly pH-dependent, with deprotonated primary amines being the most nucleophilic . Furthermore, NHS esters are activated through spontaneous hydrolysis in the presence of water and/or moisture .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYLBQTHCJHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butyric acid NHS ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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